Stannane, tributyl(2-methylpropyl)-
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Overview
Description
Stannane, tributyl(2-methylpropyl)- is an organotin compound with the molecular formula C16H36Sn and a molecular weight of 347.17 g/mol . Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. These compounds are widely used in organic synthesis due to their unique chemical properties.
Preparation Methods
The synthesis of stannane, tributyl(2-methylpropyl)- typically involves the reaction of tributyltin hydride with an appropriate alkyl halide. The general procedure includes the following steps :
Preparation of Tributyltin Hydride: Tributyltin hydride is prepared by the reduction of tributyltin oxide with polymethylhydrosiloxane.
Reaction with Alkyl Halide: The tributyltin hydride is then reacted with an alkyl halide (such as 2-methylpropyl halide) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or by irradiation with light.
Chemical Reactions Analysis
Stannane, tributyl(2-methylpropyl)- undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in organic synthesis, converting organic halides to hydrocarbons.
Substitution Reactions: It can participate in substitution reactions where the tin-hydrogen bond is cleaved homolytically.
Radical Reactions: It is used in radical reactions such as the Barton-McCombie deoxygenation and intramolecular radical cyclization.
Common reagents used in these reactions include azobisisobutyronitrile (AIBN) and light for radical initiation. Major products formed from these reactions include hydrocarbons and other reduced organic compounds .
Scientific Research Applications
Stannane, tributyl(2-methylpropyl)- has several scientific research applications:
Organic Synthesis: It is widely used as a radical reducing agent in organic synthesis due to its ability to cleave tin-hydrogen bonds homolytically.
Biological Studies: Organotin compounds, including stannane, tributyl(2-methylpropyl)-, are studied for their potential biological activities and toxicological effects.
Industrial Applications: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of stannane, tributyl(2-methylpropyl)- involves the homolytic cleavage of the tin-hydrogen bond to generate a tin-centered radical (Bu3Sn•). This radical can then participate in various radical reactions, such as the reduction of organic halides to hydrocarbons . The molecular targets and pathways involved in these reactions include the radical intermediates formed during the reaction process .
Comparison with Similar Compounds
Stannane, tributyl(2-methylpropyl)- can be compared with other similar organotin compounds, such as:
Tributyltin Hydride: Similar in structure and used as a radical reducing agent.
Tributyltin Chloride: Used in organic synthesis but differs in its reactivity and applications.
Tributyltin Acetate: Another organotin compound with different functional groups and applications.
The uniqueness of stannane, tributyl(2-methylpropyl)- lies in its specific alkyl group (2-methylpropyl) which can influence its reactivity and applications in organic synthesis.
Properties
CAS No. |
97019-94-8 |
---|---|
Molecular Formula |
C16H36Sn |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
tributyl(2-methylpropyl)stannane |
InChI |
InChI=1S/4C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h4H,1H2,2-3H3;3*1,3-4H2,2H3; |
InChI Key |
NZYSSHPDPTWGJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(C)C |
Origin of Product |
United States |
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